molecular formula C9H7BrO2 B1630116 7-Bromo-6-methoxy-1-benzofuran CAS No. 286836-03-1

7-Bromo-6-methoxy-1-benzofuran

Cat. No.: B1630116
CAS No.: 286836-03-1
M. Wt: 227.05 g/mol
InChI Key: KAEOUDBGZTXBNT-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-1-benzofuran is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological activities and are found in various natural products and synthetic compounds. The presence of bromine and methoxy groups in the 7 and 6 positions, respectively, imparts unique chemical properties to this compound, making it of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-1-benzofuran typically involves the bromination of 6-methoxy-1-benzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 6-methoxy-1-benzofuran followed by its bromination. The reaction conditions are optimized to achieve high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the furan ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Products include de-brominated benzofuran or reduced furan ring derivatives.

Scientific Research Applications

7-Bromo-6-methoxy-1-benzofuran has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Biological Studies: The compound is studied for its biological activities, including its effects on various enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-benzofuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Bromo-1-benzofuran: Lacks the methoxy group, affecting its solubility and reactivity.

    7-Bromo-6-hydroxy-1-benzofuran: The hydroxyl group can participate in hydrogen bonding, altering its biological activity.

Uniqueness

7-Bromo-6-methoxy-1-benzofuran is unique due to the combined presence of both bromine and methoxy groups, which imparts distinct chemical and biological properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

7-bromo-6-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-7-3-2-6-4-5-12-9(6)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEOUDBGZTXBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622875
Record name 7-Bromo-6-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-03-1
Record name 7-Bromo-6-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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